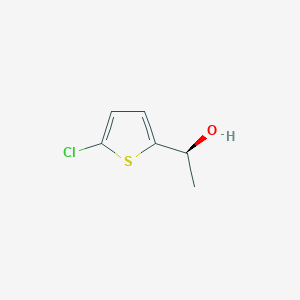

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol

Description

Significance of Chiral Thiophene-Based Alcohols in Advanced Organic Synthesis

Chiral alcohols, particularly those incorporating aromatic or heterocyclic structures like thiophene (B33073), are highly valued in organic synthesis. nih.govwisdomlib.org They serve as versatile chiral building blocks for the construction of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. nih.govnih.gov The thiophene ring itself is a key structural motif in many biologically active molecules, and the presence of a chiral alcohol functional group provides a reactive handle for building molecular complexity.

The synthesis of single-enantiomer drugs has become increasingly vital in the pharmaceutical industry, as the chirality of a molecule is often a key determinant of its efficacy and interaction with biological systems. nih.govresearchgate.net Chiral thiophene-based alcohols are important intermediates because they allow for the introduction of a specific stereocenter early in a synthetic sequence, which is often more efficient than separating stereoisomers at a later stage. nih.gov Biocatalytic methods, which use enzymes to perform highly selective chemical transformations, are often employed to produce these chiral alcohols with high enantiomeric purity, underscoring their importance in green and efficient chemical manufacturing. researchgate.netrsc.org

Stereochemical Considerations in Functional Organic Molecules

Stereochemistry is a fundamental branch of chemistry focused on the three-dimensional arrangement of atoms within molecules. organicchemistrybasics.comwikipedia.org A key concept in stereochemistry is chirality, a property of an object (or molecule) that makes it non-superimposable on its mirror image. tru.ca A molecule that is chiral will have at least one corresponding enantiomer, which is its non-superimposable mirror image. organicchemistrybasics.comtru.ca

Enantiomers of a chiral molecule have identical physical properties, such as melting point and boiling point, but they can exhibit different biological activities. tru.ca This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The differing effects of the (R) and (S) enantiomers of the drug thalidomide (B1683933) serve as a prominent example of the importance of stereochemistry in pharmaceuticals. wikipedia.org Stereoisomers that are not mirror images of each other are known as diastereomers; these compounds have different physical and chemical properties. organicchemistrybasics.comkhanacademy.org Therefore, controlling the stereochemistry during the synthesis of functional organic molecules is critical to ensure the desired therapeutic effect and functionality.

| Term | Definition |

|---|---|

| Stereochemistry | The branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. wikipedia.org |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. organicchemistrybasics.com |

| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. tru.ca |

| Diastereomers | Stereoisomers that are not mirror images of each other. organicchemistrybasics.com |

| Stereocenter | An atom, typically carbon, that is bonded to four different substituents, giving rise to chirality. organicchemistrybasics.com |

Contextualization of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol within Chiral Heterocyclic Alcohol Research

This compound is a specific chiral heterocyclic alcohol that has gained importance primarily as a key intermediate in the synthesis of Ticagrelor. acs.orgrasayanjournal.co.injocpr.com Ticagrelor is an antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome. rasayanjournal.co.injocpr.com The synthesis of Ticagrelor requires precise stereochemical control to produce the correct final active pharmaceutical ingredient.

The structure of this compound, featuring a chlorinated thiophene ring and a specific stereocenter at the alcohol-bearing carbon, makes it an ideal precursor for constructing more complex portions of the Ticagrelor molecule. Its synthesis and use are documented in various patented routes for the drug's manufacture, highlighting its industrial relevance. acs.orgpatsnap.comnih.gov Research in this area focuses on developing efficient and stereoselective methods to produce this intermediate, often employing advanced catalytic or biocatalytic techniques to ensure high enantiomeric purity. The demand for this specific chiral alcohol is directly linked to the clinical importance and commercial production of Ticagrelor.

| Property | Value |

|---|---|

| Molecular Formula | C6H7ClOS nih.gov |

| Molecular Weight | 162.64 g/mol nih.gov |

| CAS Number | 125712-84-7 (for the racemic mixture) nih.govsigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethanol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-chlorothiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAVSEJRMIJWQN-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 5 Chlorothiophen 2 Yl Ethan 1 Ol

Enantioselective Synthesis Strategies

The primary challenge in synthesizing (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol lies in controlling the stereochemistry at the carbinol center. Two dominant strategies have emerged: the direct asymmetric reduction of a prochiral ketone and the use of chiral auxiliaries to direct bond formation.

Asymmetric Reduction of 1-(5-chlorothiophen-2-yl)ethanone

The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-chlorothiophen-2-yl)ethanone nih.govmatrix-fine-chemicals.comarctomsci.com. This transformation can be achieved with high efficiency and enantioselectivity using both metal-based catalysts and biocatalytic systems.

Asymmetric hydrogenation is a powerful tool for producing chiral alcohols from ketones. nih.gov This method utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to facilitate the selective addition of hydrogen across the carbonyl double bond. nih.gov Ruthenium (Ru) complexes, in particular, have been extensively developed for this purpose and demonstrate excellent performance in the asymmetric hydrogenation of various prochiral ketones. mdpi.com

Catalysts of the type bisphosphine/diamine-Ru are known to achieve high conversions and enantiomeric excesses. mdpi.com For instance, complexes like RuCl₂[(S)-binap][(S,S)-dpen] are effective precursors for hydrogenation reactions. nih.gov The choice of both the chiral phosphine ligand (e.g., BINAP derivatives) and the chiral diamine ligand is crucial for directing the stereochemical outcome, allowing for the selective production of either the (R) or (S) alcohol. mdpi.com The reaction is highly efficient, offering an atom economy of 100%, which makes it an environmentally benign process suitable for large-scale synthesis. nih.gov

| Catalyst System | Substrate | Conditions | Enantiomeric Excess (ee) |

| Chiral Ruthenium(II) Complexes | Prochiral Ketones | H₂, Base | Often >95% |

| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehydes | Formic acid/triethylamine | >99% |

| XylBINAP/IPHAN–Ru catalyst | 1-Tetralone | H₂ | High |

This table represents typical results for asymmetric hydrogenation of ketones; specific data for 1-(5-chlorothiophen-2-yl)ethanone may vary based on optimized conditions.

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. tudelft.nl Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), operate under mild conditions (typically near-neutral pH and room temperature) and can exhibit exquisite stereo-, regio-, and chemoselectivity. tudelft.nlnih.gov These enzymes use cofactors like NADH or NADPH as the source of hydride for the reduction. nih.gov

The asymmetric reduction of ketones using microorganisms such as baker's yeast (Saccharomyces cerevisiae) or engineered Escherichia coli strains has been widely studied. researchgate.net These whole-cell systems are advantageous because they are inexpensive and contain the necessary machinery to regenerate the expensive nicotinamide cofactors in situ. researchgate.netnih.gov For the synthesis of chiral chloro-substituted phenyl ethanols, which are structurally analogous to the target compound, specific enzymes like Candida tenuis xylose reductase have shown perfect stereoselectivity. researchgate.net The broad substrate scope of many KREDs makes them suitable candidates for the efficient and highly enantioselective reduction of 1-(5-chlorothiophen-2-yl)ethanone to the desired (1S)-alcohol. researchgate.net

| Biocatalyst | Substrate Type | Cofactor System | Key Advantage |

| Ketoreductases (KREDs) | Prochiral Ketones | NADPH, often with glucose dehydrogenase (GDH) for recycling | High enantioselectivity and activity |

| Alcohol Dehydrogenases (ADHs) | Ketones, Aldehydes | NADH or NADPH, often with isopropanol for recycling | Excellent selectivity, broad substrate scope |

| Whole Cells (E. coli, S. cerevisiae) | Chloroacetophenones | In situ cofactor regeneration (e.g., using glucose) | Cost-effective, no need for isolated enzymes/cofactors |

This table summarizes common biocatalytic systems for ketone reduction. The selection of a specific enzyme or strain is critical for achieving high stereoselectivity for the target substrate.

Chiral Auxiliary-Mediated Syntheses

An alternative to direct asymmetric catalysis is the use of a chiral auxiliary. In this strategy, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Well-established chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides, have been successfully applied in numerous asymmetric syntheses, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netnih.govharvard.edu

In an asymmetric alkylation approach, a chiral auxiliary like pseudoephedrine can be used to form an amide. harvard.edu Deprotonation of this amide with a strong base such as lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then react with an electrophile, for example, a 2-halothiophene derivative, with high diastereoselectivity. Subsequent removal of the auxiliary would furnish the desired chiral product. This method is particularly effective for creating α-substituted carboxylic acids, aldehydes, and ketones, which can be precursors to the target alcohol. harvard.edu

Similarly, chiral oxazolidinones are widely employed in stereoselective aldol reactions. wikipedia.orgresearchgate.net An N-acetyl oxazolidinone derived from 5-chlorothiophene could be converted into its boron or titanium enolate and then reacted with an aldehyde. The steric influence of the auxiliary directs the facial selectivity of the enolate, leading to a product with high diastereomeric purity. wikipedia.org Subsequent reductive cleavage of the auxiliary would yield the (1S)-alcohol.

| Chiral Auxiliary | Reaction Type | Key Features | Diastereomeric Ratio (d.r.) |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms crystalline derivatives, predictable stereocontrol | Often >95:5 |

| Pseudoephedrine/Pseudoephenamine | Alkylation Reactions | High diastereoselectivity, products are often crystalline | Up to 99:1 harvard.edu |

| Camphorsultam | Various C-C bond formations | Effective in Diels-Alder, aldol, and alkylation reactions | High |

This table highlights prominent chiral auxiliaries and their typical performance in asymmetric reactions that could be adapted for the synthesis of the target molecule.

While established auxiliaries are versatile, research continues into the development of new auxiliaries tailored for specific substrate classes, such as thiophene (B33073) systems. nih.gov The unique electronic and steric properties of the thiophene ring can influence the stereochemical outcome of reactions.

Recent developments include sulfur-based chiral auxiliaries, such as thiazolidinethiones, which have shown superior performance in some cases compared to their oxo-analogs. scielo.org.mx These auxiliaries are easy to prepare, provide a high degree of diastereoselectivity in aldol and Michael reactions, and are readily removed. scielo.org.mx Furthermore, novel C₂-symmetric chiral ligands based on a thiophene-2,5-bis(amino-alcohol) scaffold have been developed and successfully applied in catalytic asymmetric aldol reactions, demonstrating the potential for thiophene-based structures to act as effective chirality directors. nih.gov The design of such specialized auxiliaries, which incorporate elements of the target's structure, holds promise for achieving even higher levels of stereocontrol in the synthesis of complex thiophene-containing molecules.

Asymmetric Catalysis (Organo- and Metal-Catalyzed Processes)

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched products from prochiral starting materials. In the case of this compound, the primary prochiral precursor is 2-acetyl-5-chlorothiophene. The asymmetric reduction of the ketone functionality is the critical step in establishing the desired (S)-stereocenter. Both organocatalysis and metal-based catalysis have been successfully employed for this transformation.

Organocatalytic approaches often utilize small organic molecules to induce chirality. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, leading to a high degree of enantioselectivity.

Metal-catalyzed processes, particularly asymmetric hydrogenation and transfer hydrogenation, are also powerful tools for the synthesis of chiral alcohols. Ruthenium complexes bearing chiral ligands, such as those developed by Noyori and co-workers, are highly effective for the reduction of aryl ketones. These catalysts activate molecular hydrogen or a hydrogen donor (like isopropanol or formic acid) and deliver it to the ketone in a stereocontrolled manner.

Ligand Design for Stereocontrol

The success of metal-catalyzed asymmetric reductions is heavily reliant on the design of the chiral ligands that coordinate to the metal center. These ligands create a chiral environment around the metal, which is responsible for the enantiofacial discrimination of the ketone substrate. For the synthesis of this compound, ligands with specific steric and electronic properties are required to achieve high stereocontrol.

Commonly used ligands for the asymmetric reduction of aryl ketones include diphosphines with axial chirality, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and C2-symmetric diamines. The choice of ligand can significantly impact both the enantioselectivity and the reaction rate. The thiophene ring in 2-acetyl-5-chlorothiophene can also interact with the metal center, and the ligand must be designed to accommodate this interaction while still effectively directing the hydride transfer.

The following table summarizes the performance of different ligand types in the asymmetric reduction of aryl ketones, which serves as a model for the synthesis of this compound.

| Ligand Type | Metal | Typical Substrate | Enantiomeric Excess (ee) |

| BINAP | Ruthenium | Aryl Ketones | >95% |

| Chiral Diamines | Ruthenium | Aryl Ketones | >98% |

| Oxazaborolidines | Boron | Aryl Ketones | >95% |

Exploration of Chemoselective Hydrometalation Processes in Related Systems

While asymmetric reduction of the ketone is the most direct route, other advanced methodologies are being explored. Chemoselective hydrometalation of substituted thiophenes presents an alternative pathway. This process involves the addition of a metal-hydride bond across a carbon-carbon or carbon-heteroatom multiple bond. In related systems, the regioselective and enantioselective hydrometalation of thiophene derivatives, followed by oxidation, can lead to the formation of chiral alcohols.

For instance, the hydroboration of a suitably substituted vinylthiophene derivative with a chiral borane reagent, followed by oxidative workup, could potentially yield this compound. The success of this approach hinges on controlling the regioselectivity of the borane addition to the double bond and the subsequent stereocenter formation. While not yet a mainstream method for this specific compound, the ongoing research into chemoselective hydrometalation of heterocycles holds promise for future synthetic strategies.

Diastereoselective Synthetic Pathways

An alternative to direct asymmetric catalysis is the use of diastereoselective reactions. This strategy involves the attachment of a chiral auxiliary to the starting material, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the chiral auxiliary is removed.

For the synthesis of this compound, a possible diastereoselective approach would involve the condensation of 2-acetyl-5-chlorothiophene with a chiral amine to form a chiral imine or enamine. The subsequent reduction of the C=N or C=C bond would be directed by the stereocenter of the chiral auxiliary, leading to the formation of a new stereocenter with a specific configuration. Hydrolysis of the resulting product would then yield the desired chiral alcohol.

The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. Commonly used auxiliaries include those derived from readily available natural products like amino acids or terpenes.

Optimization of Reaction Conditions for Enantiopure Production

Achieving high enantiomeric excess (ee) and chemical yield is paramount for the practical synthesis of this compound. The optimization of reaction conditions is a crucial step in developing a robust and efficient process. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, pressure (for hydrogenation reactions), and the nature of the reducing agent.

For example, in a metal-catalyzed asymmetric hydrogenation, the solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic species. The temperature can affect both the reaction rate and the enantioselectivity; lower temperatures often lead to higher ee but may require longer reaction times. The catalyst loading is another important factor to optimize, as it impacts both the cost of the process and the reaction efficiency.

The following table illustrates the effect of reaction parameters on the enantioselective reduction of a model aryl ketone, highlighting the importance of optimization.

| Parameter | Variation | Yield (%) | Enantiomeric Excess (ee %) |

| Catalyst | Ru-BINAP | 95 | 98 |

| Ru-TolBINAP | 98 | 99 | |

| Solvent | Methanol (B129727) | 92 | 95 |

| Ethanol | 96 | 97 | |

| Temperature | 25°C | 90 | 96 |

| 0°C | 85 | 99 | |

| Pressure (H2) | 10 atm | 88 | 94 |

| 50 atm | 97 | 98 |

Through careful optimization of these parameters, it is possible to develop a highly efficient and selective synthesis of this compound, meeting the stringent requirements for the production of enantiopure pharmaceutical intermediates.

Advanced Spectroscopic and Structural Elucidation of 1s 1 5 Chlorothiophen 2 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol, ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH-OH) would present as a quartet, coupled to the methyl protons. The hydroxyl proton (-OH) would typically be a broad singlet, though its chemical shift and multiplicity can be influenced by solvent and concentration. The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as two doublets, showing coupling to each other.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons are influenced by the electronegative chlorine and sulfur atoms. libretexts.org The carbon bearing the hydroxyl group would be found at a characteristic downfield shift.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methine protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, further solidifying the structural assignment.

Determining the absolute stereochemistry of a chiral center is crucial. Advanced NMR techniques can be employed for this purpose. The use of chiral shift reagents, such as lanthanide complexes, can induce diastereomeric interactions with the enantiomers of a compound, leading to the separation of NMR signals for the (S) and (R) forms in a racemic mixture. This allows for the determination of enantiomeric purity and can sometimes be used to infer the absolute configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. For this compound, NOESY could reveal through-space interactions between the protons of the stereocenter and the thiophene ring, which could help in confirming the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. youtube.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methine groups, as well as the aromatic C-H stretches of the thiophene ring, would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region. Vibrations associated with the chlorothiophene ring, including C=C and C-S stretching, would also be present in the fingerprint region. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S stretching vibrations in the thiophene ring are often more prominent in the Raman spectrum than in the IR spectrum. iosrjournals.org The C-Cl stretch would also be observable. Conformational analysis can be aided by comparing experimental spectra with theoretical calculations for different possible conformers. nih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C Stretch (Thiophene) | ~1500-1600 | FT-IR, Raman |

| C-O Stretch | 1000-1260 | FT-IR |

| C-S Stretch | ~600-800 | Raman |

| C-Cl Stretch | ~600-800 | Raman |

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. The presence of the chlorine atom and the hydroxyl group can influence the position and intensity of these absorption maxima (λmax). Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For C₆H₇ClOS, the expected monoisotopic mass is approximately 161.9906 Da. nih.gov HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information.

| Property | Value |

| Molecular Formula | C₆H₇ClOS |

| Molar Mass | 162.64 g/mol |

| Monoisotopic Mass | 161.9906137 Da nih.gov |

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

The crystal packing, as revealed by SC-XRD, provides insight into the intermolecular forces that govern the solid-state structure. For this compound, several types of non-covalent interactions are anticipated:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the crystal lattice. rsc.org

Halogen Bonding: The chlorine atom on the thiophene ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. nih.govnsf.govmdpi.com

π-π Stacking: The aromatic thiophene rings of neighboring molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net

A detailed analysis of these interactions is crucial for understanding the supramolecular chemistry of this compound and can have implications for its physical properties, such as melting point and solubility.

Study of Co-crystallization Phenomena with Related Tautomeric Forms

The investigation into the solid-state chemistry of this compound and its derivatives has revealed interesting co-crystallization phenomena, particularly involving tautomeric forms. While direct studies on the co-crystallization of this compound with its keto tautomer, 1-(5-chlorothiophen-2-yl)ethan-1-one, are not extensively documented in the reviewed literature, a notable and closely related case provides significant insight into this behavior within the chlorothiophene scaffold.

A serendipitous discovery in the synthesis involving 1-(5-chlorothiophen-2-yl)ethanone led to the formation of a co-crystal composed of a chalcone (B49325) and its keto-enol tautomer. nih.goviucr.orgdoaj.org Specifically, the reaction of 1-(5-chlorothiophen-2-yl)ethanone with 3-methylthiophene-2-carbaldehyde unexpectedly yielded a co-crystal containing both (E)-1-(5-chloro-thiophen-2-yl)-3-(3-methyl-thiophen-2-yl)prop-2-en-1-one (the chalcone) and its keto-enol tautomer, (Z)-1-(5-chloro-thiophen-2-yl)-3-(3-methyl-thiophen-2-yl)prop-1-en-1-ol. nih.goviucr.orgdoaj.org

This discovery is highly relevant as it demonstrates the capacity for tautomers within this class of compounds to co-crystallize, forming a stable, single crystalline phase. The analysis of this co-crystal provides a valuable model for understanding the potential solid-state behavior of this compound and its own tautomeric forms.

The crystal structure of the co-crystal was elucidated using single-crystal X-ray diffraction, revealing a superposition of the two molecular structures within the same crystal lattice. iucr.org The major component was identified as the chalcone, (E)-1-(5-chloro-thiophen-2-yl)-3-(3-methyl-thiophen-2-yl)prop-2-en-1-one, with an occupancy of 93%, while the enol tautomer, (Z)-1-(5-chloro-thiophen-2-yl)-3-(3-methyl-thiophen-2-yl)prop-1-en-1-ol, was present as the minor component with an occupancy of 7%. nih.goviucr.orgdoaj.org

The formation of this co-crystal highlights the subtle energetic balance that can exist between tautomeric forms, allowing for their simultaneous incorporation into a growing crystal. The supramolecular assembly of the major chalcone component is stabilized by a network of C-H···O/S, Cl···Cl, Cl···π, and π-π interactions, which create a compact three-dimensional structure. nih.goviucr.org It is within this framework that the minor enol tautomer is accommodated.

The crystallographic data for this co-crystal provides a detailed picture of the unit cell and the geometric parameters of the constituent molecules.

Interactive Table 1: Crystallographic Data for the Tautomeric Co-crystal

| Parameter | Value |

|---|---|

| Chemical Formula | 0.93(C₁₂H₉ClOS₂) · 0.07(C₁₂H₁₁ClOS₂) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.155(3) |

| b (Å) | 6.0020(12) |

| c (Å) | 15.111(3) |

| β (°) | 108.83(3) |

| Volume (ų) | 1213.3(4) |

The dihedral angle between the 5-chlorothiophen-2-yl and 3-methylthiophen-2-yl rings in the major component is 6.92 (13)°. iucr.org The ability of these two distinct tautomeric forms to co-exist in a single crystal lattice underscores the importance of considering tautomerism in the crystallization of thiophene-containing compounds. This phenomenon has implications for the purification and characterization of such molecules, as the presence of a minor tautomer in a crystalline solid may not be readily apparent without detailed structural analysis.

The study of such co-crystallization events is crucial for understanding the fundamental principles of crystal engineering and for controlling the solid-state properties of active pharmaceutical ingredients, where the presence of different tautomeric forms can influence solubility, stability, and bioavailability. researchgate.netijper.orgnih.gov

Computational and Theoretical Investigations of 1s 1 5 Chlorothiophen 2 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, electronic structures, and other key chemical characteristics. For (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol, DFT calculations provide a foundational understanding of its intrinsic properties. Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. pearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the presence of the electron-rich thiophene (B33073) ring, the electronegative chlorine atom, and the hydroxyl group all influence the energies of these frontier orbitals.

A theoretical DFT calculation would yield the energies of these orbitals, from which important global reactivity descriptors can be derived.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.65 | High kinetic stability and moderate reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.com

For this compound, an MEP map would reveal:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the hydroxyl group and the chlorine atom. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: Located around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and for acting as a hydrogen bond donor.

Theoretical vibrational analysis, typically performed using DFT, is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to identify and assign the characteristic vibrational modes of the molecule's functional groups. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

A vibrational analysis of this compound would allow for the assignment of its key spectroscopic features. The Potential Energy Distribution (PED) is calculated to confirm the nature of the vibrational modes. mdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| O-H Stretch | -OH | ~3600 | Stretching of the hydroxyl group, sensitive to hydrogen bonding mdpi.com |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Stretching of C-H bonds on the thiophene ring |

| C-H Stretch (Aliphatic) | -CH(OH)CH3 | 2950-3000 | Asymmetric and symmetric stretching of methyl and methine C-H bonds |

| C-S Stretch | Thiophene Ring | ~700-800 | Stretching of the carbon-sulfur bonds within the ring |

| C-Cl Stretch | -Cl | ~650-750 | Stretching of the carbon-chlorine bond |

| C-O Stretch | -C-OH | ~1100-1200 | Stretching of the carbon-oxygen single bond |

Molecular Dynamics Simulations for Conformational Preferences and Solution-Phase Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations can model the conformational flexibility of this compound and its interactions with solvent molecules, providing a more realistic picture of its behavior in a liquid phase. semanticscholar.org

By simulating the molecule in a solvent box (e.g., water), MD can reveal:

Conformational Preferences: The molecule can adopt different spatial arrangements (conformers) due to rotation around the single bond connecting the chiral carbon to the thiophene ring. MD simulations can determine the relative energies of these conformers and the energy barriers to their interconversion. researchgate.net

Solvent Interactions: The simulations can map the hydrogen bonding network between the molecule's hydroxyl group and surrounding water molecules. This provides insight into its solubility and how the solvent influences its conformational equilibrium. mdpi.com

Structural Stability: The root-mean-square deviation (RMSD) can be monitored over the simulation time to assess the stability of the molecule's structure. mdpi.com

Quantum Chemical Studies of Stereoselective Reaction Pathways and Transition States

Given that this compound is a chiral molecule, quantum chemical calculations are invaluable for studying the mechanisms of stereoselective reactions in which it might participate. dntb.gov.ua These studies can explain why a particular stereoisomer is formed preferentially by calculating the energies of the transition states along different reaction pathways. rsc.org

For a hypothetical reaction involving the chiral center, computational methods could be used to:

Locate the transition state structures for the formation of different product stereoisomers.

Calculate the activation energies (energy barriers) for each pathway.

According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product.

Analyze the non-covalent interactions within the transition state to understand the origin of the stereoselectivity. rsc.org

Hirshfeld Surface Analysis for Quantitative Analysis of Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal electron density, the Hirshfeld surface provides a unique fingerprint of how molecules pack together and interact with their neighbors. scirp.org

The analysis generates a 3D surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. mdpi.com Additionally, 2D fingerprint plots are generated, which summarize all intermolecular contacts and provide a quantitative percentage contribution for each type of interaction. nih.govresearchgate.net

For this compound, a Hirshfeld analysis would quantify the significance of various interactions, such as those involving hydrogen, chlorine, oxygen, and sulfur atoms. Based on analyses of similar chlorinated thiophene structures, the most significant contacts would likely be H···H, Cl···H, and O···H. nih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most significant contribution, typical for organic molecules. |

| Cl···H/H···Cl | 25.0 | Significant due to the presence of the chlorine atom and its interaction with hydrogen atoms on neighboring molecules. nih.gov |

| O···H/H···O | 12.5 | Represents the crucial hydrogen bonding involving the hydroxyl group. |

| C···H/H···C | 8.0 | Van der Waals interactions involving carbon and hydrogen atoms. |

| S···H/H···S | 6.0 | Weak interactions involving the sulfur atom of the thiophene ring. nih.gov |

| Other | 3.0 | Includes C···C, C···Cl, and other minor contacts. |

Atoms in Molecules (AIM) Theory for Bonding Characterization

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM) theory, to the compound this compound. Furthermore, detailed AIM analyses, including data on bond critical points (BCPs), electron density (ρ), and the Laplacian of the electron density (∇²ρ), were not available for structurally analogous chlorothiophene derivatives that could provide a comparative framework.

The AIM theory, developed by Richard Bader, is a powerful computational method that partitions a molecule's electron density to define atoms and the chemical bonds between them. This analysis provides a rigorous, quantum mechanical description of chemical bonding and molecular structure. Key to this theory is the identification of critical points in the electron density, where the gradient of the density is zero. A bond critical point, specifically a (3, -1) critical point, is of particular importance as it indicates the presence of a bond path between two atomic nuclei.

An AIM analysis of this compound would involve the following theoretical steps:

Optimization of Molecular Geometry: The three-dimensional structure of the molecule would first be optimized using a suitable level of quantum chemical theory, such as Density Functional Theory (DFT) with an appropriate basis set.

Calculation of the Electron Density: Following geometry optimization, the electron density distribution (ρ(r)) throughout the molecule would be calculated.

Topological Analysis: The topology of the calculated electron density would then be analyzed to locate critical points. This would reveal the bond paths connecting the atoms, including those within the thiophene ring, the C-Cl bond, the C-O bond, and the C-C and C-H bonds of the ethan-1-ol substituent.

Characterization of Bond Critical Points: For each bond critical point, several properties would be calculated to characterize the nature of the chemical bond. These properties include:

The electron density at the BCP (ρ(r_b)): Higher values are indicative of stronger bonds.

The Laplacian of the electron density at the BCP (∇²ρ(r_b)): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).

The total electron energy density at the BCP (H(r_b)): The sign of this value can also provide insight into the degree of covalent character.

Without specific computational data for this compound, a detailed discussion of its bonding characteristics based on AIM theory cannot be provided. Such an analysis would be expected to quantify the covalent nature of the C-S, C-C, C-Cl, and C-O bonds, and to characterize any non-covalent interactions that may be present within the molecule.

For illustrative purposes, a hypothetical data table is presented below to demonstrate how the results of an AIM analysis for the key bonds in this compound would be structured. The values in this table are not based on actual calculations and are for representational purposes only.

| Bond | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | H(r_b) (a.u.) | Bond Character |

|---|---|---|---|---|

| C-S (thiophene) | - | - | - | - |

| C-C (thiophene) | - | - | - | - |

| C-Cl | - | - | - | - |

| C-C (side chain) | - | - | - | - |

| C-O | - | - | - | - |

Future computational studies are required to generate the specific AIM data for this compound, which would enable a detailed and accurate characterization of its chemical bonding based on the principles of the Quantum Theory of Atoms in Molecules.

Chemical Transformations and Derivatization Strategies Involving 1s 1 5 Chlorothiophen 2 Yl Ethan 1 Ol

Reactions at the Chiral Hydroxyl Group

The secondary alcohol functionality in (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol is a key site for stereospecific and enantioselective reactions. These transformations allow for the synthesis of other valuable chiral compounds, such as ketones, esters, and ethers, while preserving the stereochemical integrity of the molecule.

The oxidation of the chiral secondary alcohol this compound to the corresponding ketone, 1-(5-chlorothiophen-2-yl)ethanone, is a fundamental transformation. For this conversion to be stereospecific, the reaction should proceed without affecting the chiral center. However, since the product is an achiral ketone, the primary goal is a high-yielding and clean conversion. A variety of mild oxidizing agents can be employed for this purpose to avoid over-oxidation or side reactions involving the thiophene (B33073) ring.

Modern oxidation methods are particularly well-suited for this transformation. For instance, N-heterocycle-stabilized iodanes (NHIs) have been demonstrated as effective reagents for the mild oxidation of activated alcohols, such as benzylic alcohols, to their corresponding aldehydes and ketones in high yields without over-oxidation. nih.govbeilstein-journals.org Another powerful method involves the use of manganese(III)-salen complexes in the presence of an oxidant like N-bromosuccinimide (NBS), which has been shown to be efficient for the kinetic resolution of secondary alcohols via enantioselective oxidation. rsc.org While the goal here is not resolution but a complete conversion, the mild conditions of such catalytic systems are advantageous.

Table 1: Selected Methods for the Oxidation of Secondary Benzylic Alcohols

| Oxidizing System | Typical Substrate | Product | Key Features |

|---|---|---|---|

| N-Heterocycle-stabilized Iodanes (NHIs) | Benzylic alcohols | Benzylic ketones/aldehydes | Mild conditions, high yields, no over-oxidation. nih.govbeilstein-journals.org |

| Mn(III)-salen / NBS | Racemic secondary alcohols | Ketones and unreacted alcohol | Enantioselective oxidation, useful for kinetic resolution. rsc.org |

| Bis(methanesulfonyl) peroxide | Benzylic C-H bonds | Benzylic alcohols | C-H oxidation, can be highly diastereoselective. acs.org |

Enantioselective esterification is a powerful strategy for the kinetic resolution of racemic alcohols or for the protection of a chiral alcohol with high stereochemical fidelity. Lipases are widely used biocatalysts for this purpose, offering high enantioselectivity under mild reaction conditions. medcraveonline.commedcraveonline.com The esterification of this compound using a suitable acyl donor in the presence of a lipase (B570770) can yield the corresponding ester with retention of configuration. Dynamic kinetic resolution (DKR), which combines enzymatic acylation with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure ester.

Chemoselective etherification of benzylic alcohols, such as this compound, can be achieved using various methods. One such method employs 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which selectively converts benzylic alcohols to their corresponding methyl or ethyl ethers, leaving other types of hydroxyl groups intact. organic-chemistry.org Iron-catalyzed cross-etherification of alcohols provides another eco-friendly approach to synthesize unsymmetrical benzyl (B1604629) ethers. nih.govresearchgate.net These reactions typically proceed via a carbocation intermediate, and the choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield.

Table 2: Examples of Enantioselective Reactions at the Hydroxyl Group

| Reaction Type | Reagents/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Enantioselective Esterification | Lipase, Acyl donor | Chiral ester | High enantioselectivity, mild conditions. medcraveonline.commedcraveonline.com |

| Chemoselective Etherification | 2,4,6-trichloro-1,3,5-triazine, DMSO, Alcohol | Benzyl ether | Selective for benzylic alcohols. organic-chemistry.org |

| Iron-catalyzed Cross-Etherification | FeCl2·4H2O, Ligand, Alcohol | Unsymmetrical benzyl ether | Eco-friendly, high selectivity. nih.govresearchgate.net |

Functionalization of the Chlorothiophene Ring

The chlorothiophene ring of this compound provides a platform for a variety of functionalization reactions, including cross-coupling, C-H activation, and nucleophilic substitution. A key consideration in these transformations is the retention of the stereochemical integrity of the chiral center at the C1 position of the ethyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The chlorine atom at the 5-position of the thiophene ring can participate in these reactions, allowing for the introduction of a wide range of substituents.

Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org The amination of this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand would yield the corresponding 5-amino-substituted thiophene derivatives. The reaction conditions are generally mild enough to preserve the chirality of the secondary alcohol. Asymmetric variants of the Buchwald-Hartwig amination have also been developed, which can be used to create or resolve chiral centers. snnu.edu.cn

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide. nih.govnih.govresearchgate.net Reacting this compound with an aryl or vinyl boronic acid or ester under palladium catalysis would lead to the corresponding 5-aryl or 5-vinyl thiophene derivative. The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl, which can be exploited for selective functionalization if multiple different halogens are present. semanticscholar.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govrsc.org The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group at the 5-position of the thiophene ring. Asymmetric Sonogashira couplings have also been reported, which can generate planar chirality. rsc.org

Table 3: Overview of Cross-Coupling Reactions on the Chlorothiophene Ring

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 5-Amino-substituted thiophene |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd catalyst, Base | 5-Aryl/Vinyl-substituted thiophene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 5-Alkynyl-substituted thiophene |

Direct C-H activation and functionalization have emerged as powerful, atom-economical methods for modifying aromatic and heteroaromatic rings. mdpi.commdpi.comresearchgate.net In the context of this compound, the hydroxyl group can potentially act as a directing group to facilitate C-H activation at the adjacent C3 position of the thiophene ring. The use of a pH-sensitive directing group can allow for sequential regioselective functionalization of thiophenes. nih.gov

C-H silylation of thiophenes is another valuable transformation that introduces a versatile silyl (B83357) group, which can be further functionalized. researchgate.net The regioselectivity of silylation is often governed by steric effects, with the reaction favoring the most accessible C-H bond. For 2-substituted thiophenes, this typically means silylation occurs at the 5-position. However, in the case of this compound, the 5-position is already substituted, so silylation would be expected to occur at the 3- or 4-position, depending on the catalyst and directing effects. Iridium-catalyzed silylation has been shown to exhibit high sterically derived regioselectivity in five-membered heteroarenes. escholarship.orgescholarship.org

Nucleophilic aromatic substitution (SNAr) on the chlorothiophene ring is another potential derivatization strategy. nih.govnih.govsemanticscholar.org This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. mdpi.com In the absence of such activating groups, the reaction may require harsh conditions. The SNAr mechanism involves the formation of a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). Since the reaction occurs at the sp2-hybridized carbon of the thiophene ring, it would not affect the stereochemistry of the chiral center in the side chain. For a successful SNAr reaction on this compound, it would likely be necessary to introduce an electron-withdrawing group onto the thiophene ring, for example, at the 3- or 4-position.

Stereospecific Derivatizations for Chiral Building Block Synthesis

The hydroxyl group of this compound serves as a versatile handle for numerous stereospecific reactions, enabling its conversion into a range of other chiral synthons with either retention or inversion of the original stereochemistry. These transformations are pivotal for accessing a broader scope of enantiomerically pure compounds.

A prominent strategy for achieving stereochemical inversion is the Mitsunobu reaction . rsc.orgnih.gov This reaction facilitates the conversion of alcohols to a variety of functional groups, such as esters and ethers, with a predictable inversion of configuration at the stereocenter. rsc.orgnih.gov When this compound is subjected to Mitsunobu conditions with a suitable nucleophile, the corresponding (1R)-configured product is formed. This method is particularly valuable for accessing the opposite enantiomeric series of derivatives.

Another key transformation involves the conversion of the alcohol into a sulfonate ester, for instance, a tosylate or mesylate. This reaction typically proceeds with retention of the stereocenter's configuration. The resulting sulfonate is an excellent leaving group, susceptible to nucleophilic substitution via an S(_N)2 mechanism, which leads to an inversion of stereochemistry. This two-step process offers a reliable pathway to a diverse array of chiral molecules with inverted configuration relative to the starting alcohol.

The direct conversion of the chiral alcohol to a chiral halide can also be accomplished. Depending on the reagents and conditions employed, this transformation can proceed with either retention or inversion of stereochemistry, yielding versatile intermediates for cross-coupling reactions and other nucleophilic substitutions. youtube.com

Furthermore, the synthesis of chiral ethers can be achieved through methods like the Williamson ether synthesis. This typically involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. In this S(_N)2 reaction, the stereochemistry of the chiral alcohol is retained.

The following table summarizes these stereospecific derivatizations:

| Starting Material | Reaction | Key Reagents | Product Stereochemistry | Resulting Chiral Building Block |

| This compound | Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Inversion | (1R)-Derivative (e.g., Ester, Ether) |

| This compound | Sulfonylation followed by S(_N)2 | 1. TsCl, py2. Nucleophile | Inversion | (1R)-Substituted Product |

| This compound | Halogenation | e.g., SOCl₂, PBr₃ | Varies (Inversion/Retention) | (1R/1S)-Halide |

| This compound | Williamson Ether Synthesis | 1. NaH2. R-X | Retention | (1S)-Ether |

Formation of Chiral Schiff Bases and Chalcones as Derivatives

The structural framework of this compound also allows for its conversion into chiral Schiff bases and chalcone (B49325) derivatives, which are of significant interest in medicinal chemistry and materials science.

Chiral Schiff Bases

To synthesize chiral Schiff bases, this compound is first converted into its corresponding chiral amine, (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine . This transformation must be conducted stereospecifically to preserve the enantiopurity. The resulting chiral amine can then be condensed with various aldehydes and ketones to form chiral Schiff bases (imines). ekb.egmdpi.comresearchgate.net

The formation of the Schiff base proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The chirality of the final product is dictated by the stereocenter of the amine precursor. These chiral Schiff bases are highly valuable as ligands in asymmetric catalysis and as intermediates for the synthesis of other nitrogen-containing chiral compounds.

The general synthesis is outlined below:

| Reactant 1 | Reactant 2 | Product Class |

| (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine | Aldehyde or Ketone | Chiral Schiff Base |

Chalcones

Chalcones are α,β-unsaturated ketones that are important precursors to flavonoids and other heterocyclic compounds. The synthesis of chalcones from this compound necessitates the oxidation of the alcohol to the corresponding ketone, 1-(5-chlorothiophen-2-yl)ethanone . This oxidation step results in the loss of the original stereocenter.

The most prevalent method for chalcone synthesis is the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. japsonline.comnih.gov In this context, 1-(5-chlorothiophen-2-yl)ethanone is treated with various substituted benzaldehydes in the presence of a base like NaOH or KOH.

Although the chirality of the starting alcohol is lost, the resulting chalcones are valuable intermediates. It is also possible to perform asymmetric aldol (B89426) reactions using chiral catalysts to produce enantiomerically enriched chalcones from the achiral ketone.

The following tables detail the general reaction and specific examples of chalcones synthesized from 1-(5-chlorothiophen-2-yl)ethanone.

General Reaction for Chalcone Synthesis:

| Ketone Precursor | Aldehyde Reactant | Typical Conditions | Product Class |

|---|

Examples of Synthesized Chalcones:

| Product Name | Aryl Group |

|---|---|

| (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | p-tolyl researchgate.net |

| (E)-1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | phenyl japsonline.com |

Applications and Advanced Materials Potential of 1s 1 5 Chlorothiophen 2 Yl Ethan 1 Ol and Its Derivatives

Precursor for Optically Active Fine Chemicals and Specialty Polymers

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol serves as a valuable chiral building block for the synthesis of more complex optically active molecules and specialty polymers. The chiral alcohol functionality can be used to introduce a stereocenter into a target molecule with a defined configuration.

In the realm of fine chemicals, this compound can be a precursor to various chiral intermediates used in the synthesis of pharmaceuticals and agrochemicals. The thiophene (B33073) ring itself is a common motif in many biologically active compounds.

Furthermore, the molecule is a potential monomer for the synthesis of chiral polythiophenes. Chiral conjugated polymers are of great interest due to their unique chiroptical properties and potential applications in chiral sensing, enantioselective separation, and as materials for circularly polarized light emission. The polymerization of thiophene monomers functionalized with chiral side chains can lead to polymers with helical structures. nih.gov The chirality of the monomer, such as in this compound, can be transferred to the polymer backbone, inducing a preferred helical screw-sense.

The synthesis of chiral polythiophenes can be achieved through the chemical or electrochemical oxidation of corresponding chiral monomers. nih.gov A variety of synthetic approaches have been developed for the preparation of non-racemic mono- and multi-substituted thiophenes that can be used as precursors for these polymers. nih.govnih.gov For instance, poly((S)-3-(3′,7′-dimethyloctyl)thiophene) has been synthesized and its supramolecular organization studied. rsc.org

Table 2: Synthetic Approaches to Chiral Polythiophenes

| Polymerization Method | Monomer Type | Key Features | Reference |

| Oxidative Coupling (FeCl₃) | Thienyl phenylglycinate monomers | Maintained optical activity in the polymer | nih.gov |

| Oxidative Polymerization (FeCl₃ or Fe(ClO₄)₃) | Thiophenes with chiral sulfoxide (B87167) pendants | Racemization with FeCl₃, retained chirality with Fe(ClO₄)₃ | rsc.org |

| Kumada Catalyst-Transfer Polycondensation (KCTCP) | Catechol-based Ni-initiator with chiral monomer | Controlled polymerization of branched monomers | rsc.org |

This table illustrates general methods for synthesizing chiral polythiophenes and does not specifically detail the use of this compound.

Role in Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, functional architectures through non-covalent interactions. The structure of this compound, with its hydrogen-bond-donating hydroxyl group and the potential for halogen bonding and π-π stacking interactions involving the chlorothiophene ring, makes it an intriguing building block for supramolecular assemblies.

The hydroxyl group can participate in the formation of robust hydrogen-bonded networks, directing the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The chirality of the molecule can introduce a helical bias into these assemblies, leading to the formation of chiral supramolecular polymers or frameworks.

The design of functional materials through crystal engineering often relies on predictable intermolecular interactions. The chlorothiophene moiety can participate in various non-covalent interactions, including halogen bonding (Cl···N, Cl···O, etc.) and π-π stacking, which are crucial for the rational design of crystal structures with desired properties.

Exploration in Organic Electronic Materials (Given the Thiophene Moiety)

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties, environmental stability, and tunable electronic characteristics. The thiophene ring is an electron-rich aromatic system that facilitates the delocalization of π-electrons, which is essential for charge mobility in organic semiconductors. These materials are key components in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The incorporation of a chiral center, as in this compound, into thiophene-based electronic materials can lead to novel properties. Chiral side chains can influence the packing of the polymer chains in the solid state, potentially leading to more ordered microstructures that enhance charge transport. nih.govfigshare.com The helical arrangement of chiral polythiophenes can also give rise to chiroptical properties that are desirable for applications in spintronics and circularly polarized light detection or emission.

Polymers derived from this compound could exhibit interesting electronic and optical properties. The electronic properties of polythiophene derivatives can be tuned by the nature of the side chains. mdpi.comrsc.org The chloro-substituent on the thiophene ring will also influence the electronic energy levels of the resulting material. Oligofluorene-thiophene derivatives have been shown to be high-performance semiconductors for organic thin-film transistors. acs.orgscilit.com

Table 3: Properties of Thiophene-Based Organic Electronic Materials

| Material Type | Key Property | Application | Reference |

| Oligofluorene-thiophenes | High charge carrier mobility | Organic Thin-Film Transistors (OTFTs) | acs.orgscilit.com |

| Thiophene-based polymers | Tunable electronic and optical properties | Polymer Light-Emitting Diodes (PLEDs) | mdpi.com |

| Poly(3,4-dialkoxythiophene)s | Tunable redox and optoelectronic properties | Electrochromic Devices | rsc.org |

| Thiophene-functionalized MOFs | Heterogeneous catalysis for CO₂ conversion | Catalysis | acs.org |

This table provides examples of the properties and applications of various thiophene-based materials, suggesting the potential of polymers derived from this compound.

Analytical Methodologies for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad chiral recognition capabilities across various separation modes, including normal-phase, reversed-phase, and polar-organic modes. mdpi.comwindows.net

The determination of enantiomeric excess for compounds like (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol involves injecting a solution of the sample onto a chiral HPLC column. The two enantiomers, (1S)- and (1R)-1-(5-chlorothiophen-2-yl)ethan-1-ol, will ideally exhibit baseline separation. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers detected, typically by a UV detector. semanticscholar.org The choice of mobile phase, which consists of a solvent or a mixture of solvents, is crucial for achieving optimal separation. For alcohols, mixtures of alkanes like hexane with an alcohol modifier such as isopropanol are common in normal-phase chromatography. rsc.org The method's sensitivity can be evaluated by determining the limits of detection (LOD) and quantification (LOQ), which are often established using a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. mdpi.com

Research Findings: Studies on structurally similar aromatic alcohols have demonstrated successful enantioseparation using polysaccharide-based columns. For instance, columns like Chiralcel OD-H and Chiralpak AD-H have been effectively used to separate the enantiomers of various phenyl and naphthyl ethanols. rsc.orgwiley-vch.de The mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline resolution. mdpi.com For example, a typical mobile phase might be a 95:5 mixture of hexane and isopropanol with a flow rate of 1.0 mL/min. semanticscholar.orgwiley-vch.de The elution order of the enantiomers can sometimes be influenced by temperature, a phenomenon known as temperature-dependent enantiomer elution order reversal. mdpi.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography system with UV detector |

| Chiral Column | Daicel Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of (1S) and (1R) enantiomers |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for compounds that are volatile or can be converted into volatile derivatives. chromatographyonline.com Similar to HPLC, chiral GC employs a column with a chiral stationary phase, often based on cyclodextrin derivatives. gcms.cz For non-volatile compounds like alcohols, a derivatization step is typically required to increase their volatility and improve chromatographic performance. Common derivatization reagents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA), which convert the hydroxyl group into a less polar and more volatile ether or ester.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through the chiral column. The differential interactions between the enantiomeric derivatives and the CSP result in their separation. A flame ionization detector (FID) is commonly used for detection. Chiral GC is known for its high sensitivity and resolution. nih.gov

Research Findings: While direct analysis of this compound by GC may be possible, derivatization is often preferred to prevent peak tailing and improve separation efficiency. The selection of the appropriate cyclodextrin-based CSP is crucial for achieving enantioseparation. Columns with permethylated β-cyclodextrin have shown versatility in resolving a wide range of chiral compounds, including alcohols. gcms.cz The temperature program, which involves ramping the column temperature over time, is optimized to ensure good separation within a reasonable analysis time. nih.gov

Table 2: Representative Chiral GC Parameters for Volatile Derivatives

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Initial 70°C (1 min hold), ramp at 2°C/min to 150°C |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Expected Outcome | Separation of the trifluoroacetyl derivatives of the (1S) and (1R) enantiomers |

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical analytical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com This property is known as optical activity. Each enantiomer of a chiral molecule rotates the plane of polarized light by an equal amount but in opposite directions. The (1S)-enantiomer, by convention, might be dextrorotatory (+) or levorotatory (-), and its corresponding (1R)-enantiomer will have the opposite rotation.

The measured optical rotation (α) is used to calculate the specific rotation [α], which is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). anton-paar.com The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer, using the formula:

ee (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the enantiomerically pure substance. This technique is valuable for providing a bulk analysis of the sample's optical purity but is less powerful than chromatographic methods for detecting small amounts of the other enantiomer and is highly dependent on the purity of the sample. chromatographyonline.comresearchgate.net

Research Findings: The specific rotation is a fundamental characteristic reported for newly synthesized chiral compounds. For example, the specific rotation of a related compound, (1S,2R)-1-phenyl-2-nitrobutan-1-ol, was reported as [α]D²⁵ = -9.7 (c = 1.01 in CH₂Cl₂, 94% ee). wiley-vch.de Such data is determined using a polarimeter, typically with the sodium D-line (589 nm) as the light source. anton-paar.com The measurement requires careful control of the sample concentration and the path length of the polarimeter cell. anton-paar.com

Table 3: Example Data from Polarimetry Analysis

| Parameter | Value / Condition |

|---|---|

| Enantiomer | This compound |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform (CHCl₃) |

| Temperature (T) | 25 °C |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Path Length (l) | 1 dm |

| Hypothetical Observed Rotation (α) | -X.X° |

| Calculated Specific Rotation [α] | [α] = α / (c × l) |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Stereoselective Syntheses

The development of environmentally benign and efficient synthetic routes to enantiopure compounds is a cornerstone of modern organic chemistry. Future research should prioritize the development of sustainable methods for the synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol, moving away from classical resolutions or stoichiometric chiral reagents.

Key areas for exploration include:

Asymmetric Transfer Hydrogenation: This technique offers a highly efficient and atom-economical method for the reduction of the corresponding ketone, 1-(5-chlorothiophen-2-yl)ethanone. The use of earth-abundant metal catalysts (e.g., iron, manganese, or cobalt) complexed with chiral ligands could provide a greener alternative to precious metal catalysts like ruthenium and rhodium. The development of catalysts that can operate in benign solvents such as water, ethanol, or even solvent-free conditions would further enhance the sustainability of the process.

Catalytic Asymmetric Hydrosilylation: Following the hydrosilylation of the prochiral ketone, a simple hydrolysis step can yield the desired chiral alcohol. Research into novel chiral catalyst systems, potentially based on non-precious metals, could lead to highly enantioselective and cost-effective syntheses.

Green Chemistry Principles: Future synthetic strategies should be evaluated based on the principles of green chemistry, aiming to minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible. nih.gov The thiophene (B33073) moiety itself is a significant scaffold in biologically active compounds, and developing greener synthetic methodologies for its derivatives is an active area of research. nih.gov

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Method | Potential Catalyst System | Advantages | Research Focus |

| Asymmetric Transfer Hydrogenation | Chiral Fe, Mn, Co complexes | High atom economy, use of abundant metals, potentially mild reaction conditions. | Ligand design for high enantioselectivity and catalyst stability. |

| Asymmetric Hydrosilylation | Chiral Cu, Zn, or Fe catalysts | Mild reaction conditions, high yields, and enantioselectivities. | Development of recyclable catalysts and use of safer silane reagents. |

| Chemoenzymatic Synthesis | Combination of chemical and biocatalytic steps | High selectivity of enzymes, mild reaction conditions. | Integration of catalytic steps to create efficient one-pot processes. |

Exploration of Novel Biocatalytic Systems for Enantioselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. researchgate.netmdpi.commdpi.com The application of novel biocatalytic systems for the synthesis and transformation of this compound is a promising and largely unexplored avenue.

Future research in this area could focus on:

Ketoreductases (KREDs): Screening of diverse microbial sources for novel ketoreductases that can efficiently reduce 1-(5-chlorothiophen-2-yl)ethanone to the (S)-enantiomer with high enantiomeric excess (>99% ee) is a primary objective. researchgate.net Protein engineering and directed evolution could be employed to enhance the activity, stability, and substrate scope of identified enzymes.

Whole-Cell Biotransformations: The use of whole microbial cells (e.g., yeast, bacteria) can offer a cost-effective alternative to isolated enzymes, as it circumvents the need for cofactor regeneration. mdpi.com Research into optimizing reaction conditions, such as pH, temperature, and substrate concentration, will be crucial for maximizing yield and selectivity.

Enzyme Immobilization: Immobilization of promising enzymes on solid supports can enhance their stability and allow for their reuse, making the biocatalytic process more economically viable and sustainable.